Orientin
Overview
Description
Orientin is a flavone, a type of flavonoid, which is the 8-C glucoside of luteolin. It is found in various plants such as Adonis vernalis, Anadenanthera colubrina, Anadenanthera peregrina, and Phyllostachys nigra bamboo leaves . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Target of Action
Orientin, a phenolic phytoconstituent, has been found to interact with several key targets in the body. These include nuclear factor erythroid 2 related factor 2-antioxidant response element (Nrf2-ARE), phosphatidylinositol 3‑kinase-protein kinase B (PI3K-Akt), c-Jun N-terminal kinase-extracellular signal-regulated kinase 1/2 (JNK-ERK1/2), and toll-like receptor 4/nuclear factor-kappa B (TLR4/NF-kB) pathways . These targets play pivotal roles in various pathologies, including Parkinson’s disease and colorectal cancer .
Mode of Action
This compound modulates the activity of its targets, leading to a variety of cellular changes. For instance, it activates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes . It also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and cell proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the Nrf2-ARE, PI3K-Akt, JNK-ERK1/2, and TLR4/NF-kB pathways . These pathways are involved in oxidative stress response, cell survival, inflammation, and immune response. By modulating these pathways, this compound can exert neuroprotective benefits in Parkinson’s disease and anticarcinogenic effects in colorectal cancer .
Pharmacokinetics
It has been administered at doses of 10 and 20 µm in cell lines and 10 and 20 mg/kg in mice, indicating that it can be absorbed and distributed in the body
Result of Action
This compound has been shown to have a variety of molecular and cellular effects. It can inhibit the proliferation and migration of hepatocellular carcinoma cells . In the context of Parkinson’s disease, this compound dose-dependently attenuated rotenone-induced changes in oxidative stress markers, inflammatory markers, gene expression levels, and behavioral parameters . In colorectal cancer, this compound induces mitochondrial intrinsic apoptosis in cells, thereby actively interrupting cell proliferation and inflammatory signaling pathways .
Biochemical Analysis
Biochemical Properties
Orientin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α . This compound also increases the level of interleukin-10, an anti-inflammatory cytokine . These interactions highlight its potential in modulating inflammatory responses and oxidative stress.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, this compound inhibits proliferation and migration by suppressing the activation of the NF-κB signaling pathway . Additionally, this compound induces mitochondrial intrinsic apoptosis in colorectal cancer cells, thereby interrupting cell proliferation and inflammatory signaling pathways . These effects demonstrate this compound’s potential in cancer treatment by influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces mitochondrial intrinsic apoptosis in colorectal cancer cells by interrupting cell proliferation and inflammatory signaling pathways . This compound also modulates key signaling pathways such as PTEN/PI3/Akt and Wnt/β-catenin, which are linked to cancer progression . Furthermore, this compound inhibits the NF-κB signaling pathway in hepatocellular carcinoma cells, reducing cell proliferation and migration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, this compound exhibits a time-dependent inhibitory effect on the proliferation of hepatocellular carcinoma cells . Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its bioactivity over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving colorectal cancer, this compound has shown dose-dependent intracellular reactive oxygen species generation . Higher doses of this compound have been associated with increased pro-apoptotic effects and reduced tumor growth . It is essential to consider potential toxic or adverse effects at high doses, as these can impact the overall therapeutic efficacy of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It modulates the Nrf2-ARE pathway, leading to the production of antioxidant enzymes such as heme oxygenase-1, superoxide dismutase, catalase, and glutathione peroxidase . These enzymes help scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, this compound influences the PI3K/Akt and JNK-ERK1/2 pathways, which are crucial for cellular energy regulation and survival .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with glucose transporters and insulin signaling pathways to enhance substrate metabolism in liver cells . This compound’s ability to improve glucose and palmitate uptake highlights its potential in regulating cellular energy homeostasis and metabolic function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to localize in mitochondria, where it exerts protective effects against oxidative stress and mitochondrial dysfunction . This localization is essential for its role in modulating mitochondrial autophagy and preventing apoptosis in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Orientin can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and preparative high-performance liquid chromatography (PHPLC). One method involves the use of AB-8 resin-based column chromatography followed by PHPLC, using a mobile phase consisting of methyl alcohol-water with 0.3% acetic acid . The flow rate is maintained at 5 mL/min, and the column temperature is kept at 20°C .
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as bamboo leaves. The extraction process involves macroporous resin column chromatography and preparative high-performance liquid chromatography . This method ensures high purity and yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Orientin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with antioxidants, limiting the activation of phase 1 enzymes and inducing mitochondrial intrinsic apoptosis in cancer cells .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include tert-butyl hydroperoxide (TBHP) and thapsigargin (TG). These reagents are used to study the oxidative stress response and endoplasmic reticulum stress elimination .
Major Products Formed
The major products formed from the reactions involving this compound include various metabolites that exhibit anti-inflammatory and antioxidant properties. These metabolites play a crucial role in maintaining cellular homeostasis and preventing oxidative damage .
Scientific Research Applications
Orientin has a wide range of scientific research applications:
Comparison with Similar Compounds
Orientin is often compared with other flavonoids such as luteolin, apigenin, and isothis compound. While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique due to its higher solubility and bioavailability . Similar compounds include:
Luteolin: A flavonoid with strong antioxidant properties.
Apigenin: Known for its anti-inflammatory and anticancer effects.
Isothis compound: The 6-C glucoside of luteolin, similar in structure to this compound but with different biological activities.
This compound’s unique properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAPMLGJVGLZOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Orientin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28608-75-5 | |
Record name | Orientin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
265 - 267 °C | |
Record name | Orientin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030614 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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